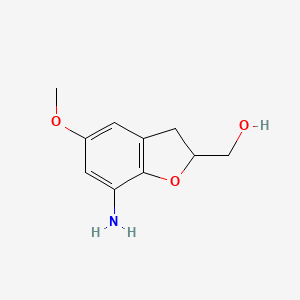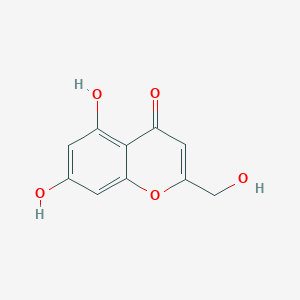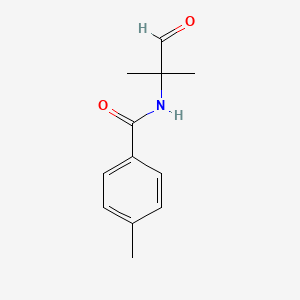
Rac-2-(4-(2-chlorophenylsulfonyl)phenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol is an organic compound with a complex structure that includes a sulfonyl group, a chlorophenyl group, and a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol typically involves a multi-step process. One common method is the sulfonylation of 2-chlorophenyl with a sulfonyl chloride derivative, followed by a Friedel-Crafts alkylation to introduce the propanol group. The reaction conditions often require the use of a strong acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-one, while reduction of the sulfonyl group may produce 2-[4-(2-chlorophenyl)phenyl]propan-2-ol.
Applications De Recherche Scientifique
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of sulfonyl groups on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(2-bromophenyl)sulfonylphenyl]propan-2-ol
- 2-[4-(2-fluorophenyl)sulfonylphenyl]propan-2-ol
- 2-[4-(2-methylphenyl)sulfonylphenyl]propan-2-ol
Uniqueness
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.
Propriétés
Formule moléculaire |
C15H15ClO3S |
|---|---|
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol |
InChI |
InChI=1S/C15H15ClO3S/c1-15(2,17)11-7-9-12(10-8-11)20(18,19)14-6-4-3-5-13(14)16/h3-10,17H,1-2H3 |
Clé InChI |
RCKMIFPXYXDXBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)
![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)



![9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13871911.png)


![2-[3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13871922.png)


![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871959.png)
